PTP1B Inhibitory Activity: Direct Comparison with Unsubstituted Phenyl and Pyridyl Analogs
In a focused series of 5-amino-1H-pyrazole-4-carboxylic acid derivatives designed as PTP1B inhibitors, the compound bearing the 4-chlorophenyl group at N1 (the target compound) demonstrated superior enzymatic inhibition compared to both the unsubstituted phenyl analog and the 4-pyridyl analog. The 4-chlorophenyl derivative achieved an IC50 of 1.90 μM, whereas the phenyl and pyridyl analogs were either inactive or significantly less potent in the same assay format [1] [2]. This establishes a clear structure-activity relationship (SAR) where the 4-chloro substituent is essential for achieving low micromolar potency.
| Evidence Dimension | In vitro PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.90 μM (1900 nM) |
| Comparator Or Baseline | Unsubstituted phenyl analog (IC50 > 50 μM); 4-Pyridyl analog (IC50 > 50 μM) |
| Quantified Difference | >26-fold improvement in potency |
| Conditions | Recombinant human PTP1B, pNPP substrate, spectrophotometric assay |
Why This Matters
This quantifiable difference in enzymatic inhibition directly supports the selection of this compound as a privileged scaffold for further optimization in PTP1B inhibitor programs for metabolic diseases.
- [1] Basu, S., et al. (2017). Rational design, synthesis, and structure–activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 67-74. View Source
- [2] BindingDB. (n.d.). BDBM50232095 (CHEMBL4081501): IC50 data for PTP1B inhibition by 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. View Source
